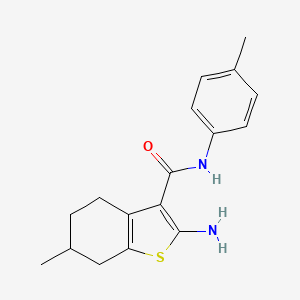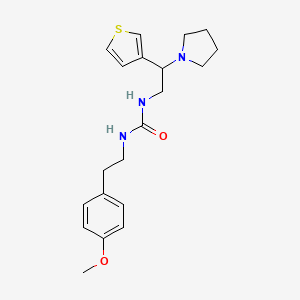
1-(4-Methoxyphenethyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenethyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H27N3O2S and its molecular weight is 373.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Directed Lithiation and Chemical Modifications
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate showcases the chemical manipulation potential of compounds with methoxyphenyl groups. The process involves lithiation at specific positions, enabling the introduction of various substituents to derive new chemical entities. This approach highlights the versatility of such compounds in synthetic chemistry, enabling the generation of a broad range of derivatives with potential applications in drug development and material sciences (Smith et al., 2013).
Acetylcholinesterase Inhibition for Alzheimer’s Disease
The synthesis and biochemical evaluation of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, which include structural motifs similar to the query compound, have been investigated for their potential as acetylcholinesterase inhibitors. This research is crucial for developing therapeutic agents for Alzheimer’s disease, showcasing the therapeutic potential of such compounds in neurodegenerative disorder treatment (Vidaluc et al., 1995).
Electrochromic Materials Development
Investigations into dithienylpyrroles-based electrochromic polymers, including those related to the core structure of the query compound, reveal applications in high-contrast electrochromic devices. These materials offer significant promise for developing advanced display technologies, indicating the potential use of such chemical structures in creating smart windows, screens, and energy-efficient displays (Su et al., 2017).
Polymerization Catalysis and Material Science
The role of bis(imino)pyridine iron complexes, which may share reactive similarities with the query compound, in the polymerization of ethylene has been studied. These findings contribute to the understanding of catalysis in polymer production, highlighting the importance of such compounds in manufacturing plastics and materials with specific mechanical properties (Smit et al., 2004).
Conformational and Tautomeric Control in Molecular Sensing
Research into Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives demonstrates the conformational and tautomeric control achievable through supramolecular approaches. This area of study opens new avenues for molecular sensing, showcasing the potential of compounds with similar structural features in the development of sensors and diagnostic tools (Kwiatkowski et al., 2019).
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-25-18-6-4-16(5-7-18)8-10-21-20(24)22-14-19(17-9-13-26-15-17)23-11-2-3-12-23/h4-7,9,13,15,19H,2-3,8,10-12,14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDMHGDJFCROLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CSC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
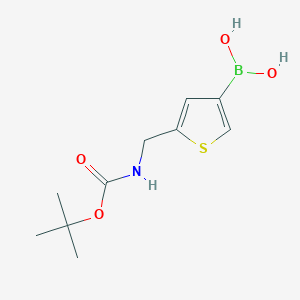
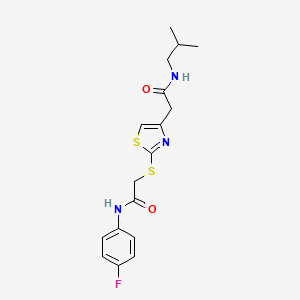
![2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2838900.png)
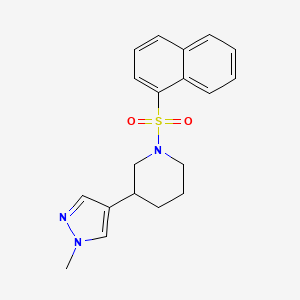
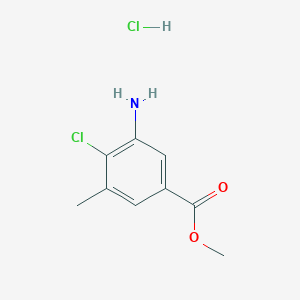
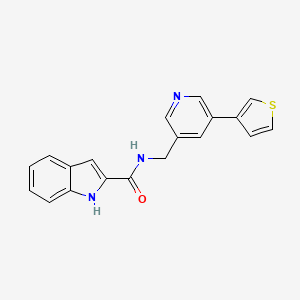
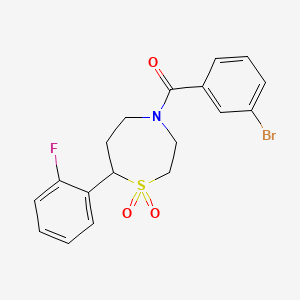
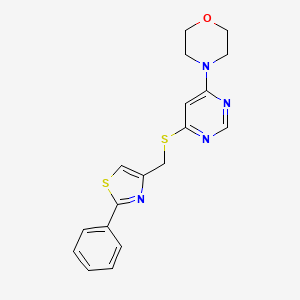
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2838911.png)
![2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile](/img/structure/B2838913.png)
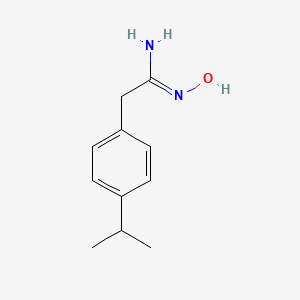
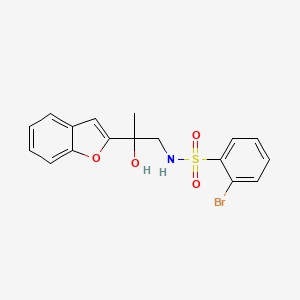
![Tert-butyl 3-fluoro-3-[[3-(prop-2-enoylamino)propanoylamino]methyl]azetidine-1-carboxylate](/img/structure/B2838920.png)
